5-Chloro-2-methoxybenzenecarboximidamide
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Overview
Description
5-Chloro-2-methoxybenzenecarboximidamide, also known as CGS 20267 or ZD 5522, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its various biological properties. It has a molecular formula of C8H9ClN2O and a molecular weight of 184.625 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro group at the 5th position and a methoxy group at the 2nd position. The benzene ring is also substituted with a carboximidamide group .Physical And Chemical Properties Analysis
This compound has a molecular formula of C8H9ClN2O and a molecular weight of 184.625 .Scientific Research Applications
Antiviral Activity
5-Chloro-2-methoxybenzenecarboximidamide derivatives have been explored for their antiviral activities. A study synthesized 5'-modified 2,5,6-trichlorobenzimidazole ribonucleosides, which showed significant activity against human herpesviruses, particularly HCMV. These derivatives exhibited a high degree of antiviral activity separated from cytotoxicity, indicating their potential as antiviral agents (Gudmundsson et al., 1997).
Pharmacological Evaluation as Anticonvulsants
Another research focused on the design, synthesis, and pharmacological evaluation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents. These compounds, which include modifications of this compound, showed considerable activity in anticonvulsant tests, with some derivatives demonstrating sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).
Antifungal Applications
The antifungal applications of this compound derivatives were examined in a study that discovered 2-chloro-1,3-dimethoxy-5-methylbenzene from Hericium erinaceus mycelium. This compound was effective against Candida albicans, suggesting its potential as an antifungal agent (Zhang Qian et al., 2022).
Antiretroviral Activity
A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues, revealed that they possess antiretroviral activity. Specifically, the 5-halogen-substituted derivatives showed pronounced activity against retroviruses, demonstrating their potential in antiretroviral therapy (Hocková et al., 2003).
Anti-Inflammatory and Analgesic Agents
Research into novel derivatives of this compound, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has shown promising results as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on COX-2 selectivity and protection against pain and inflammation (Abu‐Hashem et al., 2020).
Corrosion Inhibition
In the field of materials science, studies have shown that certain Schiff bases derived from this compound act as effective corrosion inhibitors for mild steel in acidic media. These inhibitors show a high degree of efficiency in protecting against acidic corrosion (Pandey et al., 2017).
Magnetic, Thermal, and Spectroscopic Properties
The magnetic, thermal, and spectroscopic properties of 5-chloro-2-methoxybenzoates have been extensively studied. These complexes, formed with various metal ions, have been analyzed for their structural, thermal stability, and magnetic properties, offering insights into their potential applications in various fields, including materials science and catalysis (Bocian & Ferenc, 2002).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-methoxybenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H3,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYVNSLKWKHAGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437150 |
Source
|
Record name | 5-Chloro-2-methoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
164670-74-0 |
Source
|
Record name | 5-Chloro-2-methoxybenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164670-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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